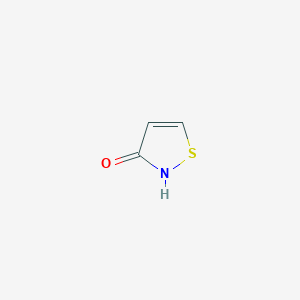

Isothiazol-3(2H)-one

描述

Structure

3D Structure

属性

IUPAC Name |

1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NOS/c5-3-1-2-6-4-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIYRDNGCNKGJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074935 | |

| Record name | 3-Isothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-07-2 | |

| Record name | Isothiazolin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isothiazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Isothiazolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Isothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-thiazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTHIAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E57JT172V7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Novel Isothiazol-3(2H)-one Derivatives

Foreword: The Enduring Relevance of the Isothiazolone Core

The isothiazole ring system, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone of modern medicinal and materials chemistry.[1][2] Specifically, its oxidized form, the isothiazol-3(2H)-one scaffold, is a privileged structure renowned for its potent and broad-spectrum biological activities.[1] Derivatives of this core are widely employed as antimicrobial agents in industrial applications, preservatives in cosmetics, and serve as crucial pharmacophores in the development of novel therapeutics targeting a range of diseases, from neurodegenerative disorders to cancer.[2][3][4]

The efficacy of isothiazolones is intrinsically linked to the strained N-S bond within the heterocyclic ring. This bond is susceptible to nucleophilic attack, particularly by thiol groups found in the active sites of microbial enzymes, leading to irreversible inhibition and cell death.[5][6] This mechanism underscores the importance of synthetic chemistry in not only constructing this potent core but also in modulating its reactivity, stability, and target specificity through the introduction of diverse substituents.

This guide moves beyond a simple recitation of procedures. It is designed for the practicing researcher, offering a critical examination of the primary synthetic strategies for accessing this compound derivatives. We will delve into the mechanistic rationale behind these methods, weigh their respective advantages and limitations, and provide a detailed, field-tested protocol for a modern, high-yield synthesis. Our focus is on empowering the scientist to make informed decisions in the laboratory, grounded in a robust understanding of the underlying chemical principles.

Chapter 1: Foundational Synthetic Strategies: A Mechanistic Overview

The construction of the this compound ring can be broadly categorized into two strategic approaches: the cyclization of acyclic precursors and the annulation onto existing ring systems, the latter being particularly relevant for benzo-fused derivatives.

The Classical Approach: Oxidative Cyclization of 3-Mercaptopropionamides

Historically and industrially, a dominant route to simple isothiazolones involves the ring-closure of 3-mercaptopropionamide derivatives.[5] This strategy relies on the formation of a key disulfide intermediate, which then undergoes intramolecular cyclization.

The process typically begins with a 3-mercaptopropionamide, which is itself often synthesized from acrylic acid.[5] The crucial cyclization step is induced by a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).[1][7] The choice of chlorinating agent is critical; sulfuryl chloride is often preferred in laboratory settings for its ease of handling compared to gaseous chlorine.[7][8]

The causality of this reaction is twofold:

-

Oxidation: The chlorinating agent oxidizes the thiol (-SH) groups of two amide molecules to form a disulfide (-S-S-) linkage.

-

Cyclization: The resulting 3,3'-dithiodipropionamide is then activated for intramolecular nucleophilic attack by the amide nitrogen onto one of the sulfur atoms, leading to the cleavage of the disulfide bond and formation of the heterocyclic ring.[1]

This method is robust and effective for producing common isothiazolinones like 2-methylthis compound (MI) and 2-octylthis compound (OIT).[1] However, a significant drawback is the use of harsh and corrosive reagents and the potential for chlorinated by-product formation, which has driven the search for milder and more selective methodologies.

Caption: General workflow for classical oxidative cyclization.

Modern Strategies for Benzo[d]isothiazol-3(2H)-ones

The synthesis of benzo-fused isothiazolones (BITs), a class with significant commercial and pharmaceutical applications, has seen remarkable innovation in recent years.[3][4] Modern methods often prioritize transition-metal catalysis and greener reaction conditions, offering significant advantages in terms of efficiency, substrate scope, and environmental impact.

A highly effective and increasingly popular strategy involves the intramolecular N-S bond formation from readily available 2-mercaptobenzamide precursors.[3][9] This approach constitutes a direct and atom-economical route to the desired heterocyclic core.

Several catalytic systems have been developed to facilitate this transformation:

-

Copper Catalysis: Cu(I)-catalyzed systems, often using O₂ as the terminal oxidant, are highly efficient for the dehydrogenative cyclization.[3][9] The mechanism is believed to proceed through coordination of the copper catalyst to the sulfur and nitrogen atoms, facilitating the oxidative coupling of the N-H and S-H bonds to form the crucial N-S linkage.[9]

-

Cobalt Catalysis: Heterogeneous catalysts, such as tetra-substituted sulfonated cobalt phthalocyanine (CoPcS), have been employed to effect the cyclization in aqueous media, enhancing the green credentials of the synthesis and simplifying catalyst recovery.[9]

-

Electrochemical Synthesis: Eliminating chemical oxidants entirely, electrochemical methods offer a sustainable alternative.[9][10] In this approach, an electric current is used to drive the oxidative N-S bond formation in an undivided cell, with hydrogen gas as the only byproduct.[9][10] This method represents a state-of-the-art green chemistry approach to heterocycle synthesis.

Caption: Mechanism of Cu-catalyzed N-S bond formation.

An alternative pathway to benzo[d]isothiazol-3(2H)-ones utilizes 2-halobenzamides as starting materials in cascade reactions that form both the C-S and N-S bonds in a single operation.[3] This strategy is particularly valuable when the corresponding 2-mercaptobenzamides are not readily accessible.

These reactions are typically catalyzed by copper salts (e.g., CuI, CuCl) and involve an intermolecular reaction with a sulfur source.[1][3][9] Common sulfur sources include elemental sulfur (S₈) or potassium thiocyanate (KSCN).[1][3] The reaction proceeds via an initial copper-catalyzed C-S bond formation between the 2-halobenzamide and the sulfur source, followed by an intramolecular N-S bond cyclization to yield the final product.[1][9] The reactivity of the halide follows the expected trend, with iodo- and bromo-substituents being more reactive than chloro-substituents.[9]

Chapter 2: In the Lab: A Validated Protocol for the Synthesis of N-Butylbenzo[d]this compound

This section provides a detailed, step-by-step protocol for the synthesis of a representative N-substituted benzo[d]this compound via a copper-catalyzed intramolecular dehydrogenative cyclization. This method has been selected for its high efficiency, mild conditions, and broad applicability.

Objective: To synthesize N-butylbenzo[d]this compound from N-butyl-2-mercaptobenzamide.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| N-butyl-2-mercaptobenzamide | >98% | Commercial | Starting Material |

| Copper(I) Iodide (CuI) | 99.9% | Commercial | Catalyst |

| 1,10-Phenanthroline | >99% | Commercial | Ligand |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial | Base |

| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercial | Solvent |

| Ethyl Acetate | ACS Grade | Commercial | Extraction Solvent |

| Brine (Saturated NaCl) | Lab Prepared | - | Aqueous Wash |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying Agent |

Equipment: 25 mL round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, balloon (for O₂ atmosphere), standard glassware for workup and purification, rotary evaporator, silica gel for column chromatography.

Step-by-Step Experimental Procedure

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add N-butyl-2-mercaptobenzamide (1.0 mmol, 209 mg).

-

Addition of Reagents: Sequentially add copper(I) iodide (0.05 mmol, 9.5 mg, 5 mol%), 1,10-phenanthroline (0.10 mmol, 18 mg, 10 mol%), and potassium carbonate (2.0 mmol, 276 mg).

-

Solvent Addition: Add 5 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.

-

Establishing Atmosphere: Seal the flask with a septum, and then purge with oxygen gas (O₂) from a balloon for 2 minutes. Leave the balloon in place to maintain a gentle positive pressure of O₂.

-

Reaction: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 8 hours. Monitor the reaction progress by TLC (thin-layer chromatography) using a 3:1 Hexane:Ethyl Acetate eluent system.

-

Workup - Quenching: After the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

-

Workup - Extraction: Pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with 25 mL portions of ethyl acetate.

-

Workup - Washing: Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 10% ethyl acetate).

-

Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield N-butylbenzo[d]this compound as a pale yellow oil. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. (Expected Yield: >90%).

Data Visualization

Caption: Experimental workflow for the synthesis protocol.

Chapter 3: Conclusion and Future Perspectives

The synthesis of this compound derivatives has evolved significantly from classical chlorination-based methods to sophisticated catalytic and electrochemical strategies. Modern approaches, particularly for high-value benzo-fused analogs, offer superior efficiency, functional group tolerance, and environmental compatibility.[3][9] The development of copper-catalyzed C-S/N-S bond-forming cascades and direct dehydrogenative cyclizations represents a major advance, providing reliable and versatile access to these important heterocyclic scaffolds.[1][3][9]

Looking ahead, the field will continue to be driven by the principles of green chemistry. We anticipate further development in:

-

Catalyst Design: The design of more active, stable, and recyclable catalysts, including those based on earth-abundant metals.

-

Flow Chemistry: The adaptation of these synthetic routes to continuous flow processes, enabling safer, more scalable, and automated production.

-

Broader Substrate Scope: The expansion of current methodologies to accommodate a wider array of functional groups, facilitating the rapid generation of diverse chemical libraries for drug discovery and materials science.

As a Senior Application Scientist, I assert that a deep, mechanistic understanding of these synthetic pathways is paramount. It is this understanding that transforms a researcher from a mere follower of recipes into an innovator capable of troubleshooting, optimizing, and ultimately, discovering the next generation of novel this compound derivatives.

References

- Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)

- Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2020). PMC - NIH.

- Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)

- Electrochemical synthesis for benzisothiazol-3(2H)-ones by dehydrogenative N-S bond formation. (2021).

- (PDF) Recent Advances in the Synthesis of Benzo[d]this compound and Benzo[e][3][10]Thiazin-4-One Derivatives. (2025).

- Synthesis of benzo[d]isothiazoles: an update. (2024).

- The Rise of Isothiazolinones: A Technical Guide to Their Discovery, Chemistry, and Mechanism of Action. (2025). Benchchem.

- Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. (2022). MDPI.

- Isothiazole synthesis. (2024). Organic Chemistry Portal.

- Process for the preparation of isothiazolinones by cyclisation. (1990).

- Process for preparing 2-octyl-2H-isothiazol-3-one. (2007).

- A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019).

- Synthesis of the biocides methylisothiazolinone (MI),... (2020).

- Isothiazolinone. (2023). Wikipedia.

- Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture. (2002).

- Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. (2022). MDPI.

Sources

- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 6. Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT [mdpi.com]

- 7. US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent Advances in the Synthesis of Benzo[d]this compound and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Mechanism of Action of Isothiazol-3(2H)-one Biocides

Introduction

Isothiazol-3(2H)-ones, commonly referred to as isothiazolinones, represent a critically important class of broad-spectrum biocides utilized across a vast array of industrial and consumer applications. Their efficacy in controlling microbial growth in aqueous systems is unparalleled, making them indispensable as preservatives in paints, coatings, adhesives, metalworking fluids, cosmetics, and personal care products.[1][2] The potent antimicrobial activity of these heterocyclic organic compounds stems from a highly specific and rapid mechanism of action, which is the central focus of this technical guide. Understanding this mechanism at a molecular and cellular level is paramount for researchers, scientists, and drug development professionals seeking to optimize their application, mitigate potential resistance, and develop novel antimicrobial strategies.

This guide provides a comprehensive exploration of the core mechanism of action of isothiazolinone biocides, delving into the fundamental chemical reactivity, the primary cellular targets, and the subsequent cascade of events leading to microbial cell death. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to investigate and validate these mechanisms in a laboratory setting.

The Chemical Foundation of Biocidal Activity: The Electrophilic Nature of the Isothiazolinone Ring

The biocidal activity of isothiazolinones is intrinsically linked to the unique chemical structure of the 3-isothiazolone heterocyclic ring. The key to their reactivity lies in the electrophilic nature of the sulfur atom, which is activated by the adjacent electron-withdrawing carbonyl group and the nitrogen atom.[3] This electron deficiency makes the sulfur atom a prime target for nucleophilic attack by electron-rich moieties within the microbial cell.

The primary and most critical reaction is the interaction of the isothiazolinone with thiol groups (-SH) present in amino acids, peptides, and proteins.[4] Cysteine residues, in particular, are key targets. The reaction proceeds via a nucleophilic attack of the thiolate anion (S⁻) on the electrophilic sulfur atom of the isothiazolinone ring. This results in the cleavage of the weak S-N bond and the formation of a mixed disulfide bridge between the biocide and the thiol-containing molecule.[4][5]

This initial interaction is followed by a series of subsequent chemical events. The ring-opened isothiazolinone can undergo further reactions, including tautomerization to a highly reactive thioacyl chloride in the case of chlorinated isothiazolinones like 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT).[5] This intermediate is a potent acylating agent that can react with other nucleophiles, including amines and even water, further contributing to cellular disruption.[6]

Caption: Chemical reaction pathway of isothiazolinone with cellular thiols.

The Dual-Phase Mechanism of Microbial Inhibition and Killing

The antimicrobial action of isothiazolinones is not a simple, single-step process. Instead, it unfolds in a distinct two-phase mechanism, characterized by a rapid initial inhibition of cellular metabolism followed by a slower, irreversible phase of cell death.[7][8]

Phase 1: Rapid Inhibition of Metabolic Activity (Minutes)

Upon entering the microbial cell, isothiazolinones swiftly interact with accessible thiol groups. This leads to a rapid and profound inhibition of key metabolic pathways.[8] Critical physiological functions that are immediately affected include:

-

Respiration: Isothiazolinones are potent inhibitors of dehydrogenase enzymes, which are crucial components of the electron transport chain.[7] By targeting the thiol groups in the active sites of these enzymes, they disrupt the flow of electrons, leading to a rapid cessation of oxygen consumption.[8]

-

ATP Synthesis: The disruption of the electron transport chain directly impacts the generation of adenosine triphosphate (ATP), the primary energy currency of the cell. The inhibition of ATP synthesis cripples the cell's ability to perform essential functions required for growth and maintenance.[7]

Phase 2: Irreversible Cellular Damage and Cell Death (Hours)

Following the initial metabolic shock, a cascade of irreversible events culminates in cell death. This phase is characterized by:

-

Widespread Protein Inactivation: The continued and widespread reaction of isothiazolinones with intracellular thiols leads to the denaturation and inactivation of a broad range of essential proteins and enzymes.

-

Oxidative Stress: The disruption of the electron transport chain can lead to the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[7] This induces a state of oxidative stress, causing damage to cellular components including DNA, lipids, and proteins.

-

Loss of Membrane Integrity: The cumulative damage from protein inactivation and oxidative stress ultimately compromises the integrity of the cell membrane, leading to leakage of cellular contents and cell lysis.

Caption: The dual-phase mechanism of action of isothiazolinone biocides.

Quantitative Assessment of Biocidal Efficacy

The potency of different isothiazolinone biocides can be quantified and compared using standardized microbiological methods. The Minimum Inhibitory Concentration (MIC) is a key parameter that represents the lowest concentration of a biocide that prevents the visible growth of a microorganism.

| Isothiazolinone Derivative | Microorganism | MIC (µg/mL) | Reference |

| Methylisothiazolinone (MIT) | Escherichia coli | 41 | [1] |

| Schizosaccharomyces pombe | 245 | [1] | |

| 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) | Escherichia coli | 0.5 | [1] |

| Schizosaccharomyces pombe | 2.6 | [1] | |

| 1,2-Benzisothiazolin-3-one (BIT) | Escherichia coli | 20-40 | [1] |

| Schizosaccharomyces pombe | 15-25 | [1] | |

| Octylisothiazolinone (OIT) | Aspergillus niger | <1 | [1] |

| Saccharomyces cerevisiae | <1 | [1] | |

| Dichlorooctylisothiazolinone (DCOIT) | Aspergillus niger | <1 | [1] |

| Saccharomyces cerevisiae | <1 | [1] |

Note: MIC values can vary depending on the specific strain, growth medium, and experimental conditions.

Experimental Protocols for Mechanistic Studies

To provide researchers with practical tools to investigate the mechanism of action of isothiazolinones, this section details key experimental protocols. These protocols are designed to be self-validating by including appropriate controls.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method to determine the MIC of an isothiazolinone biocide against a specific microorganism.[9][10][11][12][13]

Materials:

-

96-well microtiter plates

-

Test microorganism culture

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Isothiazolinone biocide stock solution of known concentration

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Microplate reader (optional, for quantitative analysis)

Procedure:

-

Prepare Inoculum: Culture the test microorganism in the appropriate broth medium to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the test medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Prepare Biocide Dilutions: Prepare a serial two-fold dilution of the isothiazolinone biocide in the broth medium directly in the 96-well plate.

-

Add 100 µL of sterile broth to all wells.

-

Add 100 µL of the biocide stock solution (at 2x the highest desired test concentration) to the first well of a row.

-

Mix thoroughly and transfer 100 µL from the first well to the second well.

-

Continue this serial dilution process across the plate, typically to the 10th or 11th well. Discard the final 100 µL from the last dilution well.

-

-

Inoculate the Plate: Add 100 µL of the prepared microbial inoculum to each well containing the biocide dilutions and to a positive control well (containing only broth and inoculum). The final volume in each well will be 200 µL. Leave one well with only sterile broth as a negative (sterility) control.

-

Incubation: Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the biocide at which there is no visible growth (i.e., the well remains clear). This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Caption: Workflow for MIC determination by broth microdilution.

Measurement of Microbial Oxygen Consumption Rate

This protocol describes a method to measure the effect of isothiazolinones on the respiration rate of microorganisms using a dissolved oxygen probe.[1][14][15][16][17]

Materials:

-

Respirometer or a sealed chamber with a magnetic stirrer

-

Dissolved oxygen (DO) probe and meter

-

Test microorganism culture

-

Buffer or growth medium

-

Isothiazolinone biocide solution

-

Data acquisition system

Procedure:

-

Prepare Cell Suspension: Harvest microbial cells from a culture in the exponential growth phase by centrifugation. Wash and resuspend the cells in a suitable buffer or minimal medium to a known cell density.

-

Calibrate DO Probe: Calibrate the DO probe according to the manufacturer's instructions, typically using a zero-oxygen solution (e.g., sodium sulfite) and an air-saturated solution.

-

Establish Basal Respiration Rate: Add the cell suspension to the respirometer chamber and allow it to equilibrate at a constant temperature with gentle stirring. Seal the chamber and record the decrease in dissolved oxygen concentration over time to establish the basal oxygen consumption rate.

-

Introduce Biocide: Inject a known concentration of the isothiazolinone biocide into the chamber.

-

Measure Inhibited Respiration Rate: Continue to record the dissolved oxygen concentration. A rapid decrease in the rate of oxygen consumption indicates inhibition of respiration.

-

Data Analysis: Calculate the oxygen consumption rate (e.g., in µmol O₂/min/mg cells) before and after the addition of the biocide. The percentage of inhibition can then be determined.

Quantification of Intracellular ATP Levels

This protocol outlines a method to measure the impact of isothiazolinones on the intracellular ATP levels of microorganisms using a commercial ATP bioluminescence assay kit.[2][18][19][20]

Materials:

-

ATP bioluminescence assay kit (containing luciferin-luciferase reagent and ATP extraction reagent)

-

Luminometer

-

Test microorganism culture

-

Isothiazolinone biocide solution

-

Centrifuge and microcentrifuge tubes

Procedure:

-

Expose Cells to Biocide: Incubate a suspension of the test microorganism with various concentrations of the isothiazolinone biocide for a defined period. Include an untreated control.

-

Harvest Cells: Centrifuge the cell suspensions to pellet the cells.

-

Extract Intracellular ATP: Resuspend the cell pellets in the ATP extraction reagent provided in the kit. This reagent lyses the cells and releases the intracellular ATP.

-

Perform Bioluminescence Assay: Add the cell lysate containing the extracted ATP to the luciferin-luciferase reagent.

-

Measure Luminescence: Immediately measure the light output using a luminometer. The amount of light produced is directly proportional to the concentration of ATP.

-

Data Analysis: Construct a standard curve using known concentrations of ATP. Use this curve to determine the ATP concentration in the samples. Compare the intracellular ATP levels in the biocide-treated samples to the untreated control to determine the extent of ATP depletion.

Conclusion

The mechanism of action of isothiazol-3(2H)-one biocides is a well-defined, multi-faceted process that begins with the fundamental principles of organic chemistry and culminates in the catastrophic failure of essential microbial life processes. Their efficacy is rooted in the electrophilic nature of the isothiazolinone ring, which enables a rapid and irreversible reaction with intracellular thiols. This initial chemical interaction triggers a dual-phase assault on the microbial cell, characterized by a swift inhibition of metabolism and a subsequent, more protracted phase of irreversible damage leading to cell death.

For researchers and professionals in drug development and microbial control, a thorough understanding of this mechanism is not merely academic. It provides the foundational knowledge required to strategically select and apply these powerful biocides, to anticipate and potentially circumvent microbial resistance, and to innovate the next generation of antimicrobial agents. The experimental protocols provided in this guide offer a practical framework for the continued investigation and validation of these mechanisms, fostering a deeper understanding and more effective utilization of this vital class of antimicrobial compounds.

References

- Silva, V., Silva, C., Soares, P., Garrido, E. M., Borges, F., & Garrido, J. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]

- Williams, T. M. (2007). The mechanism of action of isothiazolone biocides.

- Collier, P. J., Ramsey, A. J., Waigh, R. D., Douglas, K. T., Austin, P., & Gilbert, P. (1990). Chemical reactivity of some isothiazolone biocides. Journal of Applied Bacteriology, 69(4), 578-584. [Link]

- Silva, V., Silva, C., Soares, P., Garrido, E. M., Borges, F., & Garrido, J. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles.

- Cantera. (2024).

- Kim, H. J., Singh, H., & Jung, J. S. (2023). Microbial Quantification Using ATP and Petrifilms for Irrigation Water Treated with Cold Plasma or Ozone. Applied Sciences, 13(15), 8829. [Link]

- Collier, P. J., Ramsey, A. J., Waigh, R. D., Douglas, K. T., Austin, P., & Gilbert, P. (1990). Chemical reactivity of some isothiazolone biocides. PubMed. [Link]

- Hampel, M., Rühling, A., & Löffler, B. (2020). Biocide susceptibility testing of bacteria: Development of a broth microdilution method. Veterinary Microbiology, 247, 108781. [Link]

- Falk, S., & Galy, B. (2015). What is the best protocol for measuring of "Specific Oxygen Uptake Rate" to assess the microbial activity of biofilm in MBBR reactors?

- Microbe Online. (2013).

- Ellinghaus, H. (2021).

- Peter, H., & Sommaruga, R. (2008). New and Fast Method To Quantify Respiration Rates of Bacterial and Plankton Communities in Freshwater Ecosystems by Using Optical Oxygen Sensor Spots. Applied and Environmental Microbiology, 74(18), 5647–5653. [Link]

- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

- U.S. Environmental Protection Agency. (2001).

- Szafranski, K., & Kaczmarek, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

- Wikipedia. (2023). Isothiazolinone. [Link]

- Speth, R. (2017).

- Williams, T. (2006). The Mechanism of Action of Isothiazolone Biocides.

- China Steel Corporation. (n.d.).

- Dočkal, P. (1983). Screening Methods for Biocides. ProQuest. [Link]

- Kucera, J. (2019). The Mechanism of Action of Isothiazolone Biocide.

- Garay-Ruiz, D. (2024). rNets: A standalone package to visualize reaction networks. ChemRxiv. [Link]

- Stack Overflow. (2009).

- Kapoor, R., & Yadav, J. S. (2010). Development of a rapid ATP bioluminescence assay for biocidal susceptibility testing of rapidly growing mycobacteria. Journal of Clinical Microbiology, 48(10), 3725–3728. [Link]

- ResearchGate. (n.d.). Enzyme kinetics and inhibition constants for the tested compounds. [Link]

- Hodnett, E. M., Prakash, G., & Amirmoazzami, J. (1978). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry, 21(1), 11–16. [Link]

- Bremer, T. (2017). Hello together, i am currently working on reaction path diagrams for N with cantera 2.2.1 for python 3.4... Google Groups.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Protocol to be used when testing new biocides. [Link]

- Al-Mubarak, R., Doyle, M. P., & Abul-Milh, M. (2014). Screening for Inhibitors of Acetaldehyde Dehydrogenase (AdhE) from Enterohemorrhagic Escherichia coli (EHEC). Journal of Biomolecular Screening, 19(10), 1421–1428. [Link]

- MDPI. (2021). Development of Enzymatic Biosensors to Detect Biocide Disinfectants to Strengthen Self-Monitoring in Industry. [Link]

- Lücking, K., Weber, A., & Yazdi, S. K. (2013). Reactivity of isothiazolones and isothiazolone-1-oxides in the inhibition of the PCAF histone acetyltransferase. Bioorganic & Medicinal Chemistry, 21(15), 4643–4650. [Link]

- Health Canada. (2023). Guidance on efficacy requirements for biocides: Planning your test product and testing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of a rapid ATP bioluminescence assay for biocidal susceptibility testing of rapidly growing mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 5. Chemical reactivity of some isothiazolone biocides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biocide susceptibility testing of bacteria: Development of a broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. youtube.com [youtube.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. protocols.io [protocols.io]

- 14. Antimicrobial susceptibility testing by measuring bacterial oxygen consumption on an integrated platform - Lab on a Chip (RSC Publishing) DOI:10.1039/D1LC00296A [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. New and Fast Method To Quantify Respiration Rates of Bacterial and Plankton Communities in Freshwater Ecosystems by Using Optical Oxygen Sensor Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 17. epa.gov [epa.gov]

- 18. csc.com.tw [csc.com.tw]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Isothiazol-3(2H)-one Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can address unmet medical needs. Among the pantheon of heterocyclic scaffolds, the isothiazol-3(2H)-one core has emerged as a structure of significant interest. Historically recognized for its potent biocidal properties in industrial applications, this five-membered sulfur-nitrogen heterocycle is now being increasingly explored for its therapeutic potential.[1] This guide provides a comprehensive exploration of the this compound scaffold, from its fundamental chemistry to its burgeoning applications in drug discovery, offering field-proven insights for professionals in the field.

The this compound Core: Physicochemical Properties and Synthetic Landscape

The this compound, a derivative of isothiazole, is a white solid with the chemical formula C₃H₃NOS.[2] Its unique electronic configuration, arising from the juxtaposition of a sulfur and nitrogen atom, imparts a distinct reactivity profile that is central to both its biological activity and synthetic accessibility.

Synthetic Strategies: From Industrial Processes to Laboratory-Scale Innovations

The synthesis of the this compound core and its derivatives has been a subject of extensive research, with methodologies evolving from large-scale industrial processes to more refined laboratory techniques suitable for medicinal chemistry applications.

A common industrial-scale synthesis involves the ring-closure of 3-mercaptopropanamides, which are themselves derived from acrylic acid.[2] This process typically employs chlorination or oxidation to facilitate the cyclization.[2]

For the nuanced demands of drug discovery, more versatile and modular synthetic routes are often preferred. These can be broadly categorized into intramolecular and intermolecular pathways.

-

Intramolecular Cyclization: A prevalent strategy involves the intramolecular N-S bond formation from 2-mercaptobenzamides. This can be achieved through various catalytic systems, including copper(I) catalysis under an oxygen atmosphere or employing a heterogeneous catalyst like tetra-substituted sulfonated cobalt phthalocyanine in aqueous media.[3] An electrochemical approach has also been developed, offering a greener alternative to traditional chemical oxidants.[3]

-

Intermolecular Approaches: Intermolecular strategies often utilize 2-halobenzamides as starting materials, which can react with sulfur sources like sulfur powder (S₈) or potassium thiocyanate (KSCN) in the presence of a transition-metal catalyst, such as copper chloride.[3][4]

A representative laboratory-scale synthesis of a benzo[d]this compound derivative is detailed below:

Experimental Protocol: Synthesis of Benzo[d]this compound via Copper-Catalyzed Intramolecular N-S Bond Formation

Objective: To synthesize benzo[d]this compound from 2-mercaptobenzamide.

Materials:

-

2-mercaptobenzamide

-

Copper(I) iodide (CuI)

-

Dimethyl sulfoxide (DMSO)

-

Oxygen balloon

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of 2-mercaptobenzamide (1 mmol) in DMSO (5 mL) in a round-bottom flask, add CuI (0.1 mmol, 10 mol%).

-

Fit the flask with a condenser and an oxygen balloon.

-

Heat the reaction mixture to 100 °C and stir for 12 hours under an oxygen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired benzo[d]this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared with literature values.

Mechanism of Action: A Tale of Two Pathways

The biological activity of isothiazol-3(2H)-ones is primarily attributed to their ability to act as electrophiles, reacting with nucleophilic residues in biological macromolecules.[5] This reactivity is centered on the activated N-S bond within the heterocyclic ring.[6]

The antimicrobial mechanism of action is a well-established two-step process:[5][7]

-

Rapid Inhibition: An initial, rapid inhibition of microbial growth and metabolism occurs within minutes of exposure. This is achieved by disrupting key metabolic pathways involving dehydrogenase enzymes.[5]

-

Irreversible Damage: This is followed by irreversible cell damage, leading to a loss of viability over a period of hours. This damage is a consequence of the destruction of protein thiols and the generation of free radicals.[5]

This dual-action mechanism contributes to their broad-spectrum activity and makes the development of microbial resistance more challenging.[5]

Caption: Antimicrobial mechanism of isothiazolinones.

Therapeutic Applications: Beyond Biocides

While their role as preservatives is well-documented, the this compound scaffold is gaining traction in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications.[1]

Antimicrobial Activity: A New Generation of Antibiotics?

The potent and broad-spectrum antimicrobial properties of isothiazol-3(2H)-ones make them attractive candidates for the development of new anti-infective agents, particularly in an era of rising antibiotic resistance.[8][9]

Numerous studies have demonstrated the efficacy of this compound derivatives against a wide range of bacteria and fungi.[1][10] For instance, certain isothiazolyl oxazolidinones have shown antibacterial activity comparable or superior to linezolid, vancomycin, and ciprofloxacin against some microorganisms.[10] A recent study highlighted a 5-chloroisothiazolone derivative with an N-(4-chlorophenyl) substitution that exhibited potent activity against carbapenem-resistant Escherichia coli, with a minimum inhibitory concentration (MIC) value of less than 0.032 μg/mL.[9][11]

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected this compound Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Methylisothiazolinone (MIT) | E. coli | 41 | [1] |

| Chloromethylisothiazolinone (CMIT) | E. coli | 0.5 | [1] |

| Benzisothiazolinone (BIT) | E. coli | - | [1] |

| 5-chloro-N-(4-chlorophenyl)this compound | E. coli BL21 (NDM-1) | <0.032 | [9] |

Anticancer Activity: A Promising Scaffold for Oncology

The this compound scaffold has also demonstrated significant potential in the realm of oncology.[12][13] Several derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[12][14]

One study investigated the anticancer activity of 2-(4-nitrophenyl)this compound (IsoB) against hepatocellular carcinoma cells (Huh7).[12][14] IsoB demonstrated potent and selective cytotoxicity against the cancer cells compared to non-cancerous hepatocytes, with CC₅₀ values in the micromolar range.[12][15] The mechanism of action was found to be apoptosis-mediated, involving the overexpression of the tumor suppressor TP53 and downregulation of the oncogene MYCN.[12]

Caption: Anticancer mechanism of a promising isothiazolone derivative.

Anti-inflammatory Effects: Modulating the Immune Response

Emerging evidence suggests that this compound derivatives possess anti-inflammatory properties, opening up new avenues for their therapeutic application.[16][17] A recent study demonstrated the protective effect of an isothiazolinone derivative, 4-benzoyl-2-butyl-5-(ethylsulfinyl)this compound, in a mouse model of sepsis-induced acute lung injury (ALI).[16] The compound was found to mitigate lung tissue injury, reduce inflammatory cell infiltration, and decrease the expression of inflammatory cytokines.[16][17] The anti-inflammatory effect was mediated by the inhibition of the PI3K-AKT signaling pathway.[16]

Structure-Activity Relationships (SAR) and Future Perspectives

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

For antimicrobial activity, the presence of a chlorine atom at the 5-position, as seen in CMIT, significantly enhances biocidal activity compared to the unsubstituted MIT.[1] Furthermore, substitutions at the N-position with aryl groups bearing electron-withdrawing substituents, such as a 4-chlorophenyl group, have been shown to dramatically increase antibacterial potency.[9]

In the context of anticancer activity, the removal of a benzoyl moiety from one derivative led to a significant increase in cytotoxicity against hepatocellular carcinoma cells, highlighting the subtle structural modifications that can have a profound impact on biological activity.[12]

While the this compound scaffold holds immense promise, it is not without its challenges. A key consideration is the potential for skin sensitization and allergic contact dermatitis, which has been observed with some isothiazolinones used in cosmetics and industrial products.[1][6] Therefore, careful toxicological profiling and the design of derivatives with improved safety profiles will be paramount for their successful translation into therapeutic agents.

The future of the this compound scaffold in medicinal chemistry is bright. Continued exploration of its diverse biological activities, coupled with a deeper understanding of its SAR and mechanism of action, will undoubtedly lead to the discovery of novel drug candidates for a range of diseases. The development of more efficient and sustainable synthetic methodologies will further accelerate progress in this exciting field.

References

- Isothiazolinone. (n.d.). In Wikipedia.

- Garrido, J., Silva, V., Silva, C., Soares, P., Garrido, E. M., & Borges, F. (2020). Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment. PubMed, 32(1), 1-15. [Link][9]

- Li, J., Wang, Y., & Yuan, G. (2022). Recent Advances in the Synthesis of Benzo[d]this compound and Benzo[e][2][4]thiazin-4-one Derivatives. Molecules, 27(9), 2845. [Link][4][5]

- Daneshmand, P. (2022, September 13). Isothiazolinone. Petrochemical Daneshmand. [Link][3]

- Silva, V., Silva, C., Soares, P., Garrido, E. M., Borges, F., & Garrido, J. (2024). Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment. Taylor & Francis Online, 32(1), 1-15. [Link][19]

- Silva, V., Silva, C., Soares, P., Garrido, E. M., Borges, F., & Garrido, J. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link][1][20]

- ChemView. (2018, June 22). Isothiazolinone White Paper. U.S. Environmental Protection Agency. [Link][7]

- Adibpour, N., D'hooghe, M., De Kimpe, N., & Shafiee, A. (2009). Synthesis and antibacterial activity of isothiazolyl oxazolidinones and analogous 3(2H)-isothiazolones. European Journal of Medicinal Chemistry, 44(12), 4956-4962. [Link][11][12]

- Williams, T. M. (2006, March 12). The Mechanism of Action of Isothiazolone Biocide. OnePetro. [Link][6]

- Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides.

- Li, X., et al. (2023). Identification of isothiazolones analogues as potent bactericidal agents against antibiotic resistant CRE and MRSA strains. Scientific Reports, 13(1), 22345. [Link][10]

- He, Y., et al. (2025). Synthesis of 1,2‐benzisothiazol‐3(2H)‐one derivatives.

- Papakyriakou, A., et al. (2025). Synthesis of N-Substituted Isothiazol-3(2H)-ones from N-Substituted 3-Benzoylpropionamides.

- Platts, J. A., et al. (2005). Structure-activity relationships in 3-isothiazolones. Organic & Biomolecular Chemistry, 3(20), 3713-3719. [Link][23]

- Papakyriakou, A., et al. (2024). 2-(4-Nitrophenyl)this compound: A Promising Selective Agent against Hepatocellular Carcinoma Cells. Pharmaceuticals, 17(6), 673. [Link][13][14][15][16]

- Li, H., et al. (2024). Protective Effect of a Isothiazolinone Derivative on Acute Lung Injury by Regulating PI3K-AKT Signaling Pathway. Chemistry & Biodiversity, e202400892. [Link][17][18]

- Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update.

- Tiew, K. C., et al. (2012). Synthesis and Activity Study of 1,2-Benzisothiazol-3-one Derivatives.

- Kim, H. S., et al. (2021). Potency classification of isothiazolinone compounds based on defined approaches of skin sensitization in OECD GL 497. Toxicology and Environmental Health Sciences, 13(4), 319-329. [Link][27]

- Groutas, W. C., et al. (2022). Isothiazolone–Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms. Molecules, 27(3), 991. [Link][28]

- El-Gamal, M. I., et al. (2016). Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives: Structure-activity Relationships of Selective Nucleotide pyrophosphatase/phosphodiesterase1 (NPP1) Inhibitors. Bioorganic & Medicinal Chemistry, 24(14), 3215-3224. [Link][29]

- CN1907976A - Process for preparing 2-octyl-2H-isothiazol-3-one. (2007).

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Is Isothiazolinone Safe? A Feasibility Analysis for Manufacturers and Suppliers. Ningbo Inno Pharmchem Co.,Ltd. [Link][31]

- Hrytsai, I., et al. (2019). Anticancer activity studies of isoquinoline derivatives – products of 3-(2-(thien-2-yl)thiazol-4-yl)isocoumarin recyclization. Litteris et Artibus, 1-6. [Link][32]

- Hrytsai, I., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry, 9(2), 116-125. [Link][33]

- Ghorab, M. M., et al. (2025). Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands.

Sources

- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Synthesis of Benzo[d]this compound and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onepetro.org [onepetro.org]

- 6. chemview.epa.gov [chemview.epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of isothiazolones analogues as potent bactericidal agents against antibiotic resistant CRE and MRSA strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antibacterial activity of isothiazolyl oxazolidinones and analogous 3(2H)-isothiazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-(4-Nitrophenyl)this compound: A Promising Selective Agent against Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 2-(4-Nitrophenyl)this compound: A Promising Selective Agent against Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] 2-(4-Nitrophenyl)this compound: A Promising Selective Agent against Hepatocellular Carcinoma Cells | Semantic Scholar [semanticscholar.org]

- 16. Protective Effect of a Isothiazolinone Derivative on Acute Lung Injury by Regulating PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Foreword: The Isothiazolone Core - A Scaffold of Potent Biological Activity

An In-Depth Technical Guide to the Biological Activity of Isothiazol-3(2H)-one Analogues

Authored for Researchers, Scientists, and Drug Development Professionals

The isothiazole heterocyclic ring system, particularly the this compound scaffold, represents a class of compounds with remarkable and diverse biological activities. While first synthesized in the mid-20th century, their application has expanded dramatically from industrial biocides to promising candidates in therapeutic development[1][2]. Isothiazolones are five-membered heterocyclic compounds containing nitrogen and sulfur atoms in a 1,2-relationship[3]. Their derivatives, including well-known agents like Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT), are utilized extensively as preservatives and antimicrobials in numerous applications, from cooling water systems and paints to cosmetics and shampoos[1][4].

However, the chemical reactivity that makes them potent biocides also endows them with a broader spectrum of biological effects, including anticancer and anti-inflammatory properties[4][5][6]. This guide provides a detailed exploration of the mechanisms underpinning these activities, insights into their structure-activity relationships (SAR), and robust protocols for their evaluation, designed to empower researchers in the fields of medicinal chemistry, microbiology, and oncology.

The Core Mechanism of Action: A Tale of Thiol Reactivity and Metabolic Disruption

The primary mechanism driving the biological activity of isothiazolones is their function as potent electrophiles. The activated N-S bond within the isothiazolone ring is susceptible to nucleophilic attack, particularly from the thiol groups (-SH) present in cysteine residues of proteins.[1][7]. This reactivity initiates a cascade of events that ultimately leads to cell death.

This process can be understood as a two-step mechanism:[8][9][10]

-

Rapid Inhibition (Minutes): An initial, rapid phase where critical metabolic pathways are inhibited, leading to the cessation of growth, respiration, and energy production.

-

Irreversible Damage (Hours): A subsequent, slower phase characterized by irreversible cellular damage, culminating in a loss of viability.

The interaction with protein thiols leads to the formation of mixed disulfides, effectively inactivating essential enzymes.[1] Among the most critical targets are dehydrogenase enzymes involved in cellular respiration and energy generation, such as pyruvate dehydrogenase, succinate dehydrogenase, and NADH dehydrogenase.[9] By disabling these enzymes, isothiazolones disrupt the Krebs cycle and ATP synthesis, starving the cell of energy.[8][9]

Furthermore, this interaction leads to the destruction of protein thiols and the production of free radicals, inducing significant oxidative stress.[8][10] This surge in reactive oxygen species (ROS) can cause widespread damage to cellular components, including lipids, proteins, and DNA, contributing to apoptosis and necrosis.[11][12]

Figure 1: General mechanism of Isothiazolone action.

Antimicrobial Activity: A Broad-Spectrum Defense

The most established application of this compound analogues is as broad-spectrum antimicrobial agents, effective against bacteria, fungi, and algae.[1] Their efficacy stems directly from the thiol-reactive mechanism described above, which disrupts fundamental life-sustaining processes common to a wide range of microorganisms.[8] The combination of CMIT and MIT, often in a 3:1 ratio known as Kathon™, is a widely used commercial biocide valued for its potent and rapid action.[1][8]

The effectiveness of different analogues can vary significantly based on their chemical structure and the target organism. This potency is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

| Isothiazolone Analogue | Test Organism | MIC (μg/mL) | Reference |

| Methylisothiazolinone (MI) | Schizosaccharomyces pombe | 245 | [4] |

| Methylisothiazolinone (MI) | Escherichia coli | 41 | [4] |

| Chloromethylisothiazolinone (MCI) | S. pombe | 1.9 | [4] |

| Chloromethylisothiazolinone (MCI) | E. coli | 1.9 | [4] |

| Benzisothiazolinone (BIT) | S. pombe | 12.3 | [4] |

| Benzisothiazolinone (BIT) | E. coli | 12.3 | [4] |

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of common isothiazolone analogues against yeast (S. pombe) and bacteria (E. coli). Data sourced from Collier et al. as cited in[4].

The data clearly illustrate the superior potency of MCI, which is attributed to the electron-withdrawing effect of the chlorine atom, enhancing the electrophilicity of the isothiazolone ring and its reactivity towards nucleophiles.[7]

Anticancer Activity: A New Frontier

Emerging research has highlighted the potential of this compound analogues as anticancer agents.[5] Their ability to induce oxidative stress and interfere with critical cellular enzymes makes them attractive candidates for targeting the aberrant metabolic and signaling pathways characteristic of cancer cells.

Induction of Apoptosis in Hepatocellular Carcinoma

A notable study investigated the cytotoxicity of two nitrophenyl-isothiazolones against hepatoma (Huh7) cells.[5] The analogue 2-(4-nitrophenyl)this compound (termed IsoB), demonstrated potent and selective cytotoxicity against the liver cancer cells compared to non-cancerous hepatocytes.[5] Its cytotoxic concentration (CC50) was found to be significantly lower than that of the standard chemotherapeutic agent 5-fluorouracil.[5]

The mechanism of action was elucidated, revealing that IsoB treatment led to:

-

Mitochondrial Dysfunction: An increase in mitochondrial superoxide levels followed by a significant reduction in mitochondrial membrane potential.[5]

-

Apoptosis Induction: The compound triggered apoptosis-mediated cell death, confirmed by the overexpression of the tumor suppressor gene TP53 and downregulation of the oncogene MYCN.[5]

| Compound | Cell Line | 24h CC50 (μM) | 48h CC50 (μM) | 72h CC50 (μM) |

| IsoB | Huh7 | 19.3 | 16.4 | 16.2 |

| 5-FU | Huh7 | >194 (25.25 µg/mL) | - | - |

Table 2: Cytotoxicity (CC50) of 2-(4-nitrophenyl)this compound (IsoB) compared to 5-Fluorouracil (5-FU) in Huh7 liver cancer cells.[5]

Figure 2: Proposed apoptotic pathway induced by IsoB in Huh7 cells.[5]

Inhibition of Histone Acetyltransferases (HATs)

Certain isothiazolone analogues have been identified as inhibitors of histone acetyltransferases (HATs), specifically p300 and p300/CBP associated factor (PCAF).[13][14] HATs play a crucial role in chromatin regulation and gene expression, and their deregulation is implicated in various cancers. By inhibiting these enzymes, isothiazolones can modulate cellular acetylation, leading to growth arrest in tumor cell lines.[14] This activity is also linked to their reactivity with thiol groups, as the inhibitory effect can be diminished in the presence of reducing agents like DTT.[14]

Anti-inflammatory and Other Activities

The isothiazole scaffold is also associated with anti-inflammatory properties.[4] Studies have demonstrated that certain isothiazole derivatives can inhibit inflammation in animal models, such as the carrageenan-induced paw edema test in mice.[6] While the precise mechanisms are still under investigation, this activity opens another avenue for the therapeutic application of this versatile class of compounds. Additionally, various derivatives have been explored for antiviral and immunotropic properties.[2][15]

Experimental Protocols for Biological Evaluation

To facilitate research and development, this section provides standardized, step-by-step protocols for assessing the key biological activities of this compound analogues.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain, following general CLSI guidelines.

Objective: To quantify the lowest concentration of an isothiazolone analogue that inhibits the visible growth of bacteria.

Materials:

-

Isothiazolone analogue stock solution (e.g., 10 mg/mL in DMSO).

-

Bacterial strain (e.g., E. coli ATCC 25922).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

-

Sterile tubes, pipettes, and reservoirs.

Workflow Diagram:

Figure 3: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

-

Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a concentration of ~1 x 10^6 CFU/mL. This will be the working inoculum.

-

Compound Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the isothiazolone stock solution to the first well of a row and mix thoroughly. This creates a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing across the row. Discard 100 µL from the last well.

-

Inoculation: a. Add 100 µL of the working inoculum to each well containing the compound dilutions. This brings the final volume to 200 µL and the final inoculum concentration to ~5 x 10^5 CFU/mL.

-

Controls: a. Growth Control: One well containing 100 µL of CAMHB and 100 µL of inoculum (no compound). b. Sterility Control: One well containing 200 µL of CAMHB only (no compound, no inoculum).

-

Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: a. After incubation, visually inspect the plate. The growth control should be turbid, and the sterility control should be clear. b. The MIC is the lowest concentration of the isothiazolone analogue in which there is no visible turbidity (growth).

Protocol: Cell Viability Assessment via MTT Assay

This colorimetric assay assesses the cytotoxic effect of a compound on a cancer cell line by measuring metabolic activity.

Objective: To determine the concentration of an isothiazolone analogue that reduces the viability of a cell population by 50% (IC50).

Materials:

-

Human cancer cell line (e.g., Huh7).

-

Complete growth medium (e.g., DMEM + 10% FBS).

-

Isothiazolone analogue stock solution (in DMSO).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Sterile 96-well cell culture plates.

-

Multichannel pipette, CO2 incubator, microplate reader.

Step-by-Step Methodology:

-

Cell Seeding: a. Trypsinize and count cells. b. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. c. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

-

Compound Treatment: a. Prepare serial dilutions of the isothiazolone analogue in complete medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the highest concentration of DMSO used). c. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: a. Add 10 µL of MTT reagent to each well. b. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader.

-

Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold is a validated platform for potent biological activity, ranging from well-established antimicrobial applications to promising frontiers in cancer therapy. The core mechanism, centered on electrophilic attack of protein thiols, provides a rational basis for its broad efficacy and also for its potential toxicities, such as skin sensitization[7][16].

Future research should focus on synthesizing novel analogues with improved specificity and reduced off-target effects. For antimicrobial development, this involves creating compounds that are less susceptible to resistance mechanisms. For anticancer applications, the key is to enhance selectivity for tumor cells over healthy tissue, potentially by designing molecules that target cancer-specific metabolic vulnerabilities or by conjugating them to tumor-homing moieties. A deeper understanding of the structure-activity relationships, aided by computational modeling, will be paramount in guiding these synthetic efforts.[17] The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists dedicated to unlocking the full therapeutic potential of this remarkable class of compounds.

References

- Wikipedia. Isothiazolinone. [Link]

- Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides.

- Alves, S., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. MDPI. [Link]

- Williams, T. M. (2006). The Mechanism of Action of Isothiazolone Biocides. OnePetro. [Link]

- Daneshmand. (2022). Isothiazolinone. petrochemical.daneshmand.ir. [Link]

- Bourit-Heuls, A. M., et al. (2002).

- ChemView. (2018). Isothiazolinone White Paper. [Link]

- Williams, T. M. (2006). The Mechanism of Action of Isothiazolone Biocide. OnePetro. [Link]

- Li, J., et al. (2024). Recent Advances in the Synthesis of Benzo[d]this compound and Benzo[e][1][4]Thiazin-4-One Derivatives. National Institutes of Health (NIH). [Link]

- Van den Bosch, T., et al. (2007). Reactivity of isothiazolones and isothiazolone-1-oxides in the inhibition of the PCAF histone acetyltransferase. PubMed. [Link]

- Leese, B., et al. (2005). Isothiazolones as inhibitors of PCAF and p300 histone acetyltransferase activity. AACR Journals. [Link]

- Nyholm, L., et al. (2016). Isothiazolinone inhibition of soil microbial activity persists despite biocide dissipation. Environmental Science & Technology. [Link]

- Castanedo-Tardan, M. P., & Serna-Saldivar, S. O. (2023). Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment. PubMed. [Link]

- ResearchGate. (2021). Synthesis and antibacterial activity of isothiazolyl oxazolidinones and analogous 3(2H)-isothiazolones.

- Marka, S., et al. (2024). 2-(4-Nitrophenyl)this compound: A Promising Selective Agent against Hepatocellular Carcinoma Cells. MDPI. [Link]

- Ford, M., & Thomson, G. (2005). Structure-activity relationships in 3-isothiazolones. PubMed. [Link]

- Gieldanowski, J., et al. (1973). New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. PubMed. [Link]

- Panico, A. M., et al. (2005). Thiazolyl and isothiazolyl azomethine derivatives with anti-inflammatory and antioxidant activities. PubMed. [Link]

- Alam, M. A., et al. (2023). Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties.

- ResearchGate. (n.d.). Synthesis of N-Substituted Isothiazol-3(2H)-ones from N-Substituted 3-Benzoylpropionamides.

- Kim, J., et al. (2021). A Commonly Used Biocide 2-N-octyl-4-isothiazolin-3-oneInduces Blood–Brain Barrier Dysfunction via Cellular Thiol Modification and Mitochondrial Damage. PubMed Central. [Link]

- Brodzka, R., & Grynkiewicz, G. (2003).

- Lundov, M. D., et al. (2014). Electrochemical oxidation of isothiazolinone biocides and their interaction with cysteine. Journal of Environmental Science and Health, Part A. [Link]

- ResearchGate. (2012). Synthesis and Activity Study of 1,2-Benzisothiazol-3-one Derivatives.

- ResearchGate. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles.

- Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update.

- Al-Rashida, M., et al. (2016). Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives: Structure-activity Relationships of Selective Nucleotide pyrophosphatase/phosphodiesterase1 (NPP1) Inhibitors. PubMed. [Link]

- Vashkulat, O. P., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry. [Link]

- Alves, S., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PubMed Central. [Link]

- Google Patents. (2007). Process for preparing 2-octyl-2H-isothiazol-3-one.

- Adibpour, N., et al. (2010). Synthesis and antibacterial activity of isothiazolyl oxazolidinones and analogous 3(2H)-isothiazolones. PubMed. [Link]

- D'Mello, J. (2006). Isothiazol-3(2H)-Ones, Part I: Synthesis, Reactions and Biological Activity. International Journal of Molecular Sciences. [Link]

- ResearchGate. (n.d.). Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands.

- Al-Warhi, T., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. National Institutes of Health (NIH). [Link]

- Semantic Scholar. (2024). molbank. Semantic Scholar. [https://www.semanticscholar.org/paper/2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-Molbank/36e0d9b434b9d04f21d003b41d5d1c23863d6e5d]([Link]

- Sestak, V., et al. (2022).

Sources

- 1. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 2. [Biological activity of the isothiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. mdpi.com [mdpi.com]

- 5. 2-(4-Nitrophenyl)this compound: A Promising Selective Agent against Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazolyl and isothiazolyl azomethine derivatives with anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemview.epa.gov [chemview.epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. onepetro.org [onepetro.org]

- 10. onepetro.org [onepetro.org]

- 11. Involvement of oxidative stress in apoptosis induced by a mixture of isothiazolinones in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reactivity of isothiazolones and isothiazolone-1-oxides in the inhibition of the PCAF histone acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Structure-activity relationships in 3-isothiazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-n-octyl-4-isothiazolin-3-one (OIT): A Technical Guide

Introduction: The Analytical Imperative for 2-n-octyl-4-isothiazolin-3-one (OIT)

2-n-octyl-4-isothiazolin-3-one (OIT), a member of the isothiazolinone class of biocides, is a crucial agent in preventing microbial degradation in a vast array of industrial and consumer products.[1][2][3] Its efficacy as a broad-spectrum fungicide and bactericide makes it an indispensable preservative in coatings, paints, adhesives, leather, and metalworking fluids.[1][2][4] The chemical structure of OIT, featuring a reactive N-S bond within the isothiazolinone ring, is key to its mechanism of action, which involves the disruption of essential enzymatic pathways in microorganisms.[5][6]

Given its widespread application and the regulatory scrutiny surrounding biocidal agents, the precise and accurate analytical characterization of OIT is paramount. This guide provides an in-depth exploration of the primary spectroscopic techniques employed for the structural elucidation and quantification of OIT. We will delve into the causality behind methodological choices, offering field-proven insights for researchers, quality control analysts, and formulation scientists.

Molecular Formula: C₁₁H₁₉NOS[1][7] Molecular Weight: 213.34 g/mol [1][7] Appearance: Amber or light yellow liquid[1][2][3][8]

An Integrated Spectroscopic Strategy

No single technique provides a complete picture of a molecule. A robust analytical workflow for OIT relies on the synergistic application of multiple spectroscopic methods. Each technique probes different aspects of the molecular structure, and together, they provide unambiguous identification and quantification.

Caption: Integrated workflow for the spectroscopic analysis of OIT.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is the cornerstone of OIT identification, providing definitive data on its molecular weight and a fragmentation "fingerprint" that confirms its structure. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques.

Expertise & Causality: ESI is often preferred for liquid chromatography-mass spectrometry (LC-MS) systems, as it is a softer ionization technique that typically preserves the molecular ion ([M+H]⁺), which is crucial for confirming the molecular weight. The choice of positive ion mode is logical due to the nitrogen atom in the isothiazolinone ring, which can be readily protonated.

Expected Fragmentation Pattern

The fragmentation of OIT in the mass spectrometer provides structural confirmation. The key cleavages occur around the isothiazolinone ring and along the n-octyl chain.

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M+H]⁺ | 214.1 | Protonated molecular ion. Confirms the molecular weight of 213.34 Da. |

| Fragment A | ~113 | Loss of the n-octyl chain (C₈H₁₇). This points to the presence of the C8 alkyl substituent. |

| Fragment B | Variable | Characteristic losses of alkyl fragments (e.g., C₂H₄, C₃H₆) from the n-octyl chain.[9] |